Monostearin

Description

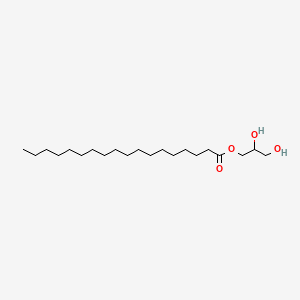

Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.

1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glyceryl monostearate has been reported in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis and Purification of High-Purity Monostearin

Abstract

Glycerol monostearate (GMS), or monostearin, is a pivotal non-ionic surfactant and emulsifier with extensive applications in the pharmaceutical, food, and cosmetics industries[1]. Its efficacy, particularly in drug delivery systems as a solidifier and release-control agent, is directly correlated with its isomeric purity. The synthesis of this compound typically yields a complex mixture of mono-, di-, and triglycerides, alongside unreacted starting materials. Consequently, robust and efficient purification strategies are imperative to achieve the high-purity grades (>90%) required for specialized applications[2]. This technical guide provides an in-depth exploration of the primary synthesis routes—chemical and enzymatic—and the critical purification methodologies, with a focus on the underlying principles and practical execution for researchers and drug development professionals.

Core Synthesis Methodologies for this compound

The industrial production of this compound is dominated by two principal chemical pathways: the direct esterification of glycerol with stearic acid and the glycerolysis of triglycerides. In recent years, enzymatic synthesis has emerged as a green and highly selective alternative.

Chemical Synthesis Routes

Direct esterification involves the reaction of glycerol with stearic acid, typically at high temperatures (180–250 °C) under the influence of a catalyst[3][4].

-

Mechanism and Rationale : This is a reversible condensation reaction where a fatty acid and an alcohol (glycerol) combine to form an ester and water. The use of an excess molar ratio of glycerol to stearic acid (e.g., 4:1 to 8:1) is a critical process parameter[5][6]. This stoichiometric imbalance shifts the reaction equilibrium, in accordance with Le Châtelier's principle, to favor the formation of monoglycerides over di- and triglycerides. The continuous removal of water, a byproduct of the reaction, further drives the reaction toward the desired product[5].

-

Catalysis : Both acid and base catalysts are employed. Acid catalysts, such as sulfuric or p-toluenesulfonic acid, protonate the carbonyl oxygen of the stearic acid, rendering it more susceptible to nucleophilic attack by glycerol[7]. Base catalysts, like sodium hydroxide or calcium hydroxide, deprotonate the hydroxyl groups of glycerol, increasing their nucleophilicity[3]. However, base catalysis carries the risk of saponification, an undesirable side reaction[8].

-

Product Profile : Without careful control, direct esterification yields a mixture containing approximately 40-60% this compound, with the remainder being di- and triglycerides and unreacted substrates[4][9].

Glycerolysis is the most common industrial method and involves the transesterification of triglycerides (fats and oils rich in stearic acid, such as hydrogenated vegetable oils) with glycerol at high temperatures (>200 °C)[2][10][11].

-

Mechanism and Rationale : In this reaction, the ester bonds of a triglyceride are broken and reformed with the excess glycerol, resulting in a redistribution of acyl groups. This process is driven by high temperatures and typically uses alkaline catalysts[2][10]. The resulting product is an equilibrium mixture of mono-, di-, and triglycerides.

-

Advantages : This method effectively utilizes fats and oils as feedstock, which can be more cost-effective than purified stearic acid[10]. It is the workhorse method for commercial GMS production[11].

Enzymatic Synthesis: A High-Selectivity Approach

The use of lipases as biocatalysts for esterification offers a highly selective and environmentally benign alternative to traditional chemical methods[12][13].

-

Mechanism and Rationale : Lipases, particularly 1,3-regiospecific lipases, can selectively catalyze the esterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone. This intrinsic selectivity significantly minimizes the formation of di- and triglycerides, leading to a much higher yield of the desired 1(3)-monostearin isomer[5]. Immobilized lipases, such as Candida antarctica lipase B (commonly known as Novozym 435), are frequently used as they offer enhanced stability and ease of recovery for reuse[5][6][14].

-

Reaction Conditions : Enzymatic reactions are conducted under significantly milder conditions (typically 60-80 °C) compared to chemical routes, which prevents thermal degradation of the products and reduces energy consumption[6]. The reaction is often performed in an organic solvent (e.g., acetone, tert-butanol) to improve substrate solubility and shift the equilibrium towards ester synthesis by acting as a water sink[5][6].

-

Product Profile : Enzymatic synthesis can achieve monoglyceride content as high as 80-90% in the crude reaction product, drastically simplifying downstream purification efforts[5][13].

| Parameter | Direct Esterification | Glycerolysis | Enzymatic Synthesis |

| Primary Reactants | Glycerol, Stearic Acid | Triglycerides, Glycerol | Glycerol, Stearic Acid/Ethyl Stearate |

| Typical Catalyst | Acid (H₂SO₄) or Base (NaOH) | Base (NaOH, Ca(OH)₂) | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | 180 - 250 °C[4] | > 200 °C[2] | 60 - 80 °C[6] |

| Key Advantage | Direct route with pure fatty acids | Cost-effective use of fats/oils | High selectivity, mild conditions, high purity |

| Key Disadvantage | High energy, side reactions | Equilibrium mixture, requires purification | Higher catalyst cost |

| Crude this compound % | 40 - 60%[9] | ~ 50%[2] | 80 - 90%[5] |

Purification Methodologies for High-Purity this compound

Achieving a this compound purity of >90% is essential for pharmaceutical and specialized food applications. This is accomplished by separating the monoglyceride from the crude reaction mixture containing free fatty acids, glycerol, and di/triglycerides.

Molecular Distillation

Molecular distillation, also known as short-path distillation, is the premier industrial technology for purifying monoglycerides[1][15][16].

-

Principle of Operation : This technique separates molecules based on their molecular weight. The process is conducted under a high vacuum (e.g., 0.1-7 Pa), which significantly lowers the boiling point of the molecules[4][17]. The crude ester mixture is fed onto a heated rotating surface within the still. Lighter molecules, primarily this compound, evaporate, travel a very short distance (the "short path"), and are condensed on a cooled surface for collection[1][15]. Heavier molecules like di- and triglycerides do not evaporate and are collected separately as residue.

-

Causality of Efficacy : The large difference in molecular weight between this compound (~358 g/mol ) and di- (~625 g/mol ) and triglycerides (~891 g/mol ) allows for a sharp and efficient separation[17]. The high vacuum is critical to prevent the thermal degradation that would occur at the compounds' normal boiling points. This method consistently yields monoglyceride purities exceeding 90%[1][17].

Fractional Crystallization

Fractional crystallization is an alternative method that leverages differences in the solubility and melting points of the components in a solvent.

-

Principle of Operation : The crude mixture is dissolved in a suitable organic solvent (e.g., 95% ethanol, isooctane, hexane) at an elevated temperature[18][19]. The solution is then gradually cooled. Since triglycerides and diglycerides are generally less soluble at lower temperatures, they crystallize out of the solution first and can be removed by filtration[18]. The this compound remains in the filtrate and can be recovered by further cooling or solvent evaporation[19].

-

Controlling Factors : The choice of solvent and the precise control of the cooling profile are paramount to achieving effective separation. A multi-step crystallization process can be employed to achieve purities greater than 95%[18][19].

Caption: General workflow for this compound production.

Analytical Characterization

Confirming the purity and identity of the final this compound product is a critical quality control step. A suite of analytical techniques is employed for this purpose.

-

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quantifying the content of mono-, di-, and triglycerides[20][21]. For GC analysis, monoglycerides must first be derivatized (e.g., silylation) to increase their volatility[20].

-

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirming the isomeric purity, distinguishing between 1-monostearin and 2-monostearin[20].

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of High-Purity this compound

This protocol is adapted from methodologies emphasizing high selectivity[5][6].

-

Reactant Preparation : In a 250 mL round-bottom flask, combine stearic acid and glycerol in a 1:4 molar ratio.

-

Solvent Addition : Add acetone to the flask to a final substrate concentration of ~20% (w/v). The solvent enhances substrate solubility and drives the reaction equilibrium.

-

Catalyst Introduction : Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture. The enzyme loading should be approximately 5-8% by weight of the stearic acid[5][13].

-

Reaction Conditions : Place the flask in a temperature-controlled shaker bath set to 60 °C with constant agitation (e.g., 200 rpm).

-

Reaction Monitoring : Allow the reaction to proceed for 8-16 hours. The progress can be monitored by periodically taking samples and analyzing the acid value (to measure the consumption of stearic acid) or by using TLC/GC analysis.

-

Enzyme Recovery : Upon completion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.

-

Product Recovery : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting product is a crude mixture highly enriched in this compound.

Protocol: Purification by Bench-Scale Molecular Distillation

This protocol describes the general procedure for purifying the crude product from the synthesis step.

-

Degassing : Prior to distillation, the crude this compound mixture must be thoroughly degassed to remove any residual solvents or volatile impurities, which could otherwise interfere with maintaining a high vacuum[17].

-

System Setup : Set up a short-path distillation unit. Set the evaporator temperature to approximately 200-210 °C and the condenser temperature to a significantly lower value (e.g., 80-90 °C) to ensure efficient condensation of the distillate.

-

Vacuum Application : Evacuate the system to a pressure below 10 Pa, and ideally in the range of 0.1-1 Pa[4].

-

Distillation : Introduce the degassed crude product into the evaporator at a controlled feed rate. The this compound will vaporize, travel to the condenser, and be collected as the high-purity distillate.

-

Collection : The heavier di- and triglycerides will not vaporize and will be collected as the residue fraction.

-

Analysis : Analyze the distillate and residue fractions using GC or HPLC to confirm the purity of the this compound product, which should exceed 90%[20][21].

Caption: Equilibrium in the esterification of glycerol.

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful control over reaction conditions and a robust purification strategy. While traditional chemical methods like glycerolysis remain industrial mainstays, enzymatic synthesis presents a compelling, green alternative that yields a product with a higher initial monoglyceride content, thereby reducing the burden on downstream purification. For achieving the >90% purity demanded by the pharmaceutical industry, molecular distillation stands as the most effective and widely adopted technology due to its ability to efficiently separate glycerides based on molecular weight under conditions that prevent thermal degradation. The selection of an optimal synthesis and purification train depends on the desired purity, economic considerations, and environmental impact.

References

- 1. Application of Molecular Distillation in Monoglyceride Production_Glass Reactor And Distillation Equipment Manufacturer - Aishengke [aishengk.com]

- 2. Optimization of distilled monoglycerides production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glycerin Mono Stearate Plant Setup in India | Muez Hest [muezhest.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalxplore.org [digitalxplore.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Molecular Distillation of Monoglycerides: Exploring Their Preparation, Properties, and Applications-KEVIN GROUP_Comprehensive natural food additive [en.kevinfood.com]

- 16. What Are Distilled Monoglycerides and How Do They Work | Chemsino [cnchemsino.com]

- 17. myers-vacuum.com [myers-vacuum.com]

- 18. CN1076187A - The preparation method of high-purity this compound - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. shodex.com [shodex.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Glycerol Monostearate for Pharmaceutical Applications

Authored by: A Senior Application Scientist

Introduction

Glycerol monostearate (GMS), a monoacylglycerol, is an ester of glycerol and stearic acid. It is a widely utilized excipient in the pharmaceutical industry, valued for its versatility as an emulsifier, stabilizer, lubricant, and controlled-release agent. Its GRAS (Generally Recognized as Safe) status with the FDA further enhances its appeal for a broad range of drug delivery systems. This guide provides an in-depth exploration of the critical physical and chemical properties of GMS, offering insights into how these characteristics influence its functionality in pharmaceutical formulations. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively harness the potential of GMS in creating stable, efficacious, and high-quality drug products.

Part 1: Physicochemical Characterization of Glycerol Monostearate

A thorough understanding of the physicochemical properties of GMS is the cornerstone of its successful application in drug delivery. These properties dictate its behavior in various formulation processes and its interaction with active pharmaceutical ingredients (APIs) and other excipients.

Physical Properties

The physical attributes of GMS are pivotal in determining its role in a pharmaceutical formulation, from providing structure to enabling specific release profiles.

Glycerol monostearate is a waxy, white or cream-colored solid at room temperature. A key characteristic of GMS is its polymorphism, the ability to exist in multiple crystalline forms (α, β', and β), each with a distinct melting point, stability, and functionality. The α-form is the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point.

| Polymorphic Form | Melting Point (°C) | Characteristics |

| α-form | ~60-70 | Unstable, fine, needle-like crystals. Good for initial emulsification. |

| β'-form | ~70-80 | Intermediate stability. Desirable for good plasticity and creaming stability. |

| β-form | ~81 | Most stable, large, coarse crystals. Can lead to gritty texture in emulsions. |

The transition between these polymorphic forms is influenced by factors such as temperature, processing conditions, and the presence of impurities. This polymorphic behavior is critical in applications like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where the crystalline state of the lipid matrix directly impacts drug loading, encapsulation efficiency, and release kinetics.

Experimental Protocol: Determination of Polymorphism using Differential Scanning Calorimetry (DSC)

Objective: To identify the polymorphic forms of GMS and their transition temperatures.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the GMS sample into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to 25°C.

-

Program a heating rate of 10°C/min up to 100°C.

-

Follow with a controlled cooling ramp at 10°C/min back to 25°C.

-

Initiate a second heating scan at 10°C/min up to 100°C.

-

-

Data Analysis:

-

The first heating scan reveals the melting behavior of the initial sample.

-

The cooling scan provides information on the recrystallization behavior.

-

The second heating scan, after controlled cooling, helps to identify the more stable polymorphic forms. Endothermic peaks in the heating scans correspond to the melting points of the different polymorphs.

-

Diagram: DSC Analysis Workflow for GMS Polymorphism

Caption: Workflow for determining GMS polymorphism using DSC.

Glycerol monostearate is practically insoluble in water but is soluble in organic solvents like ethanol, chloroform, and ether when heated. Its limited aqueous solubility is a direct consequence of the long, hydrophobic stearate chain.

The emulsifying properties of GMS are quantified by its Hydrophilic-Lipophilic Balance (HLB) value, which is typically around 3.8. This low HLB value indicates that the lipophilic (oil-loving) portion of the molecule is dominant, making it an effective water-in-oil (W/O) emulsifier. However, it is often used in combination with higher HLB emulsifiers to stabilize oil-in-water (O/W) emulsions, which are more common in pharmaceutical formulations.

Diagram: The HLB System and GMS

Caption: GMS's position on the HLB scale as a W/O emulsifier.

As an amphiphilic molecule, GMS exhibits surface activity, meaning it adsorbs at interfaces (e.g., oil-water) and reduces interfacial tension. This property is fundamental to its role as an emulsifier. The glycerol head group is hydrophilic, while the stearate tail is lipophilic. This molecular arrangement allows GMS to orient itself at the interface, forming a protective barrier around dispersed droplets and preventing their coalescence.

Chemical Properties

The chemical stability and reactivity of GMS are critical considerations in drug formulation, as they can impact the shelf-life and safety of the final product.

Glycerol monostearate can undergo hydrolysis, breaking down into glycerol and stearic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases). The rate of hydrolysis is influenced by pH, temperature, and the presence of water. In pharmaceutical formulations, hydrolysis can lead to a decrease in pH (due to the formation of stearic acid), which can affect the stability of acid-labile APIs.

Under certain conditions, the free hydroxyl groups of GMS can react with other fatty acids to form diglycerides and triglycerides through esterification. Transesterification can also occur, where the stearate group is exchanged with another acyl group. These reactions are generally undesirable in a finished drug product as they can alter the physical properties and performance of the excipient.

While stearic acid is a saturated fatty acid and therefore relatively stable to oxidation, trace amounts of unsaturated fatty acids in commercial grades of GMS can be susceptible to oxidative degradation. Oxidation can lead to the formation of off-odors and flavors and can also generate reactive species that may degrade the API. The inclusion of antioxidants in the formulation can mitigate this risk.

Experimental Protocol: Stability Indicating HPLC Method for GMS

Objective: To assess the chemical stability of GMS by quantifying its degradation products (e.g., stearic acid from hydrolysis).

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of GMS reference standard in a suitable organic solvent (e.g., heated isopropanol).

-

Prepare a stock solution of stearic acid reference standard.

-

Prepare solutions of the GMS sample to be tested at the same concentration as the standard.

-

For forced degradation studies, subject the sample solutions to stress conditions (e.g., acid, base, heat, oxidation).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify and quantify the GMS peak and any degradation product peaks by comparing their retention times and peak areas to those of the reference standards.

-

Calculate the percentage of degradation.

-

Diagram: GMS Stability Testing Workflow

Caption: Workflow for assessing the chemical stability of GMS.

Part 2: Applications in Drug Development Driven by Physicochemical Properties

The unique combination of physical and chemical properties of GMS makes it a valuable excipient in various dosage forms.

| Property | Application in Drug Development | Rationale |

| Low HLB & Surface Activity | Emulsifier & Stabilizer for creams, lotions, and ointments (W/O and O/W emulsions). | Reduces interfacial tension between oil and water phases, preventing droplet coalescence and improving product stability. |

| Melting Point & Polymorphism | Matrix Former in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release. | The solid lipid matrix entraps the API. The crystalline structure and its imperfections influence drug loading and release profiles. |

| Waxy Texture | Lubricant & Glidant in tablet and capsule manufacturing. | Reduces friction between the tablet and the die wall during ejection, preventing sticking and improving powder flow. |

| Hydrophobicity | Coating Agent for tablets and granules. | Provides a moisture barrier, protecting hygroscopic APIs and masking unpleasant tastes. |

| Melting Behavior | Binder in melt granulation processes. | GMS melts to form liquid bridges between powder particles, which solidify upon cooling to form granules with good flowability and compressibility. |

Conclusion

Glycerol monostearate is a multifunctional excipient whose performance in pharmaceutical formulations is intrinsically linked to its physical and chemical properties. A comprehensive understanding of its polymorphism, solubility, surface activity, and chemical stability is crucial for formulators to design robust and effective drug delivery systems. The analytical techniques and workflows outlined in this guide provide a framework for the thorough characterization of GMS, enabling scientists to predict its behavior, optimize formulation processes, and ensure the quality and stability of the final drug product. By leveraging these insights, the full potential of glycerol monostearate as a versatile and indispensable pharmaceutical excipient can be realized.

An In-depth Technical Guide to Glycerol Monostearate: CAS Identification, Safety Profile, and Laboratory Handling

This guide provides an in-depth analysis of Glycerol Monostearate (GMS), a widely utilized excipient in the pharmaceutical and cosmetic industries. We will delve into its precise chemical identification, including its various CAS numbers, and provide a comprehensive overview of its safety profile based on current Safety Data Sheets (SDS). This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of GMS for safe and effective laboratory and manufacturing applications.

Chemical Identification and Physicochemical Properties

Glycerol Monostearate, commonly known as GMS, is the glycerol ester of stearic acid.[1] It is an amphiphilic molecule, possessing both hydrophilic (glycerol) and lipophilic (stearic acid) regions, which underpins its primary function as a non-ionic emulsifier, stabilizer, thickener, and lubricant in various formulations.[2][3]

Commercially, GMS is typically a mixture of mono-, di-, and triglycerides. This composition can influence its physical properties. It is crucial to distinguish between the CAS numbers for the mixture and its specific isomers.

| Identifier | Value | Source |

| Common Name | Glycerol Monostearate (GMS), Glyceryl Monostearate, Monostearin | [1][4] |

| CAS Number (Mixture) | 31566-31-1 | [5][6][7] |

| CAS Number (1-isomer) | 123-94-4 | [5] |

| CAS Number (2-isomer) | 621-61-4 | [5] |

| EC Number | 250-705-4 | [7][8] |

| Molecular Formula | C₂₁H₄₂O₄ | [1][4][6] |

| Molecular Weight | 358.56 g/mol | [6][9] |

| Appearance | White to off-white, waxy solid (flakes, powder, or beads) | [2][3] |

| Solubility | Insoluble in water, but dispersible; soluble in alcohols and organic solvents.[2] | |

| Melting Point | 57–65°C (Varies with purity) | [2] |

Core Safety & Hazard Analysis: A Synthesis of SDS Data

Glycerol Monostearate is generally considered a substance with a low hazard profile and is not classified as hazardous under Regulation (EC) No 1272/2008 (CLP).[7][10] However, like many powdered substances, it requires appropriate handling to mitigate physical and minor health risks in a laboratory setting.

Hazard Identification

-

Primary Physical Hazard : High concentrations of GMS dust can form an explosive mixture with air in the presence of an ignition source.[7][11] The product in its delivered form is typically not dust explosion capable, but the enrichment of fine dust during handling increases this risk.[7]

-

Primary Health Hazard : It is considered a nuisance dust. Inhalation of large quantities may cause respiratory irritation.[11] It is classified as slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[4][12]

-

Chronic Health Effects : No carcinogenic, mutagenic, or teratogenic effects have been identified.[4][12] Repeated or prolonged exposure is not known to aggravate any medical condition.[4][12]

Toxicological Profile

Acute toxicity data indicates a low level of hazard.

| Route | Endpoint | Value | Species | Source |

| Oral | LD50 | >5000 mg/kg | Rat | [11] |

| Dermal | LD50 | >2000 mg/kg | Rat | [11] |

First-Aid Measures

Emergency procedures are straightforward and focus on decontamination and removal from exposure.

| Exposure | Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like respiratory irritation persist.[4] |

| Skin Contact | Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[4][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if adverse symptoms develop.[8][11] |

Protocols for Safe Laboratory Use

Adherence to standardized laboratory protocols is essential for minimizing risk, even with low-hazard substances like GMS.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective of engineering controls is to minimize the generation and accumulation of airborne dust.

-

Ventilation : Work in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood if operations are likely to generate significant dust.[4][11]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

-

Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[8][9]

-

Body Protection : A standard laboratory coat is sufficient for most applications.[4]

-

Respiratory Protection : If dust levels are high or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[4][11]

-

Experimental Workflow: Safe Handling Protocol

This protocol outlines the lifecycle of GMS handling within a typical research environment.

-

Receiving and Storage :

-

Weighing and Dispensing :

-

Conduct weighing operations in an area with local exhaust ventilation or in a fume hood to minimize dust inhalation.

-

Use non-sparking tools to prevent ignition sources.[8]

-

Clean any minor spills immediately using a dustpan or a vacuum with HEPA filtration. Avoid dry sweeping, which can disperse dust into the air.

-

-

Incorporation into Formulations :

-

When mixing, add the GMS powder to the liquid phase slowly to prevent clumping and reduce dust generation.

-

If heating is required, do so in a controlled manner and be aware that the material may become combustible at high temperatures.[4]

-

-

Waste Disposal :

Emergency Protocol: Small Spill Response Workflow

A small, contained spill of GMS powder can be managed safely with the correct procedure. The following workflow illustrates the decision-making process.

Caption: Workflow for a small GMS powder spill response.

Applications in Drug Development

The safety profile and physicochemical properties of GMS make it a valuable excipient in the pharmaceutical industry.[13]

-

Emulsifier and Stabilizer : It is widely used to form stable oil-in-water emulsions in creams, lotions, and ointments, ensuring the uniform distribution of active pharmaceutical ingredients (APIs).[2][13]

-

Lubricant and Binder : In tablet manufacturing, GMS acts as a lubricant and release agent, improving production efficiency and tablet quality.[2][13] It also serves as a binder in tablet formulations.[3]

-

Controlled-Release Formulations : GMS can be used to create a lipid matrix in solid lipid nanoparticles (SLNs) or as a matrix-former in tablets to modulate the release rate of APIs.[2][3][14]

Conclusion

Glycerol Monostearate (CAS No. 31566-31-1) is a multifunctional excipient with a well-established and favorable safety profile. Its primary risks are associated with the physical hazards of dust generation, which can be effectively mitigated through standard laboratory engineering controls, appropriate PPE, and safe handling protocols. For researchers and drug development professionals, a thorough understanding of its properties and adherence to the guidelines outlined in its Safety Data Sheet are paramount for ensuring a safe and effective working environment.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. nimbasia.com [nimbasia.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. integraclear.com [integraclear.com]

- 12. tr.psgraw.com [tr.psgraw.com]

- 13. alphachem.biz [alphachem.biz]

- 14. Glyceryl monostearate: Significance and symbolism [wisdomlib.org]

solubility of monostearin in different organic solvents

An In-Depth Technical Guide to the Solubility of Monostearin in Organic Solvents

Foreword

For researchers, scientists, and drug development professionals working with lipid-based formulations, a thorough understanding of excipient properties is paramount. This compound, or glycerol monostearate (GMS), is a cornerstone emulsifier and stabilizer, prized for its biocompatibility and versatile functionality.[1] However, harnessing its full potential requires a nuanced comprehension of its solubility characteristics. The choice of solvent system during research, development, and manufacturing can dictate everything from formulation stability and drug loading capacity to the ultimate bioavailability of the active pharmaceutical ingredient (API).

This guide moves beyond simple data points to provide a foundational understanding of the physicochemical principles governing this compound's solubility. We will explore the interplay between molecular structure, solvent polarity, and temperature, present collated solubility data, and detail robust experimental protocols for in-house determination. Our objective is to equip you with the field-proven insights necessary to make informed, effective decisions in your work.

The Physicochemical Landscape of this compound Solubility

This compound (C₂₁H₄₂O₄) is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a lipophilic (oil-loving) component.[2][3] This duality is the key to its function as an emulsifier and also the primary determinant of its solubility behavior.

-

The Hydrophilic Head: The glycerol backbone contains two free hydroxyl (-OH) groups, which can participate in hydrogen bonding with polar solvents.

-

The Lipophilic Tail: The long, 18-carbon stearic acid chain is non-polar and interacts favorably with non-polar solvents through van der Waals forces.

This structure leads directly to the foundational principle of "like dissolves like".[4] A solvent's ability to dissolve this compound depends on its capacity to effectively solvate both the polar head and the non-polar tail.

Key Factors Influencing Solubility:

-

Solvent Polarity: The polarity of the solvent is the most critical factor. Highly polar solvents like water are ineffective at solvating the long, non-polar alkyl chain, rendering this compound practically insoluble in water.[5][6] Conversely, purely non-polar (aliphatic) solvents like hexane struggle to interact with the polar glycerol head, resulting in very poor solubility.[7][8][9] Optimal solubility is therefore found in solvents of intermediate polarity or in non-polar solvents that can overcome the energy barrier of the polar interactions, often with the aid of heat.

-

Temperature: For solid solutes like this compound, solubility in organic solvents is highly dependent on temperature. The search results consistently highlight that this compound is "soluble in hot organic solvents".[5][7][10] Increased thermal energy helps overcome the intermolecular forces in the solid this compound lattice and improves the solvation of the non-polar tail, significantly increasing solubility.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol), can interact favorably with the hydroxyl groups of the glycerol head, contributing to solubility.[11]

The interplay of these factors is visually represented below.

Caption: Molecular interactions governing this compound solubility.

Solubility Profile in Common Organic Solvents

The following table summarizes the solubility of this compound in a range of organic solvents based on publicly available data. It is crucial to recognize that commercial this compound can be a mixture of mono-, di-, and triglycerides, which can affect solubility. The data presented here pertains to standard grades of glyceryl monostearate.

| Solvent | Polarity Index¹ | Type | General Solubility |

| Water | 10.2 | Highly Polar | Insoluble / Dispersible in hot water[5][10][12] |

| Methanol | 5.1 | Polar Protic | Slightly soluble[9][] |

| Ethanol | 4.3 | Polar Protic | Soluble in hot; slightly soluble in cold[7][14][15] |

| Isopropyl Alcohol | 3.9 | Polar Protic | Good solubility, especially when heated[9] |

| Acetone | 5.1 | Polar Aprotic | Soluble in hot[7][8][10] |

| Chloroform | 4.1 | Polar Aprotic | Soluble[6][12][] |

| Diethyl Ether | 2.8 | Non-Polar | Soluble[12][14][16] |

| Benzene | 2.7 | Non-Polar | Soluble, especially when heated[7][8][10][14] |

| Toluene | 2.4 | Non-Polar | Soluble |

| Hexane | 0.1 | Non-Polar | Insoluble[7][8][9] |

| Mineral/Fixed Oils | ~0 | Non-Polar | Soluble in hot[12][17] |

¹Polarity index values are relative measures; sources may vary slightly.[18][19]

Field-Proven Insights:

A key comparative study found that the practical solubility of this compound at elevated temperatures decreases in the order: isopropyl alcohol > ethanol > acetone > methanol > hexane .[9] This ranking provides an excellent starting point for solvent selection. For applications requiring dissolution at or near room temperature, solvents like chloroform and diethyl ether are effective choices.[12][14][20] However, for many pharmaceutical and food applications, the use of hot ethanol or oils is preferred due to their lower toxicity.[5][17]

Experimental Protocol: Determining Saturation Solubility

While tabulated data provides a valuable guide, empirical determination of solubility in your specific solvent system and grade of this compound is essential for accurate formulation development. The equilibrium shake-flask method is a robust and widely accepted standard for this purpose.[21]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is, by definition, the saturation solubility.

Materials & Equipment:

-

This compound (specified grade)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with solvent-resistant caps (e.g., scintillation vials)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials.

-

Causality: Using an amount of solid that is visibly in excess ensures that the solution will become saturated. A good starting point is 2-3 times the expected solubility.

-

-

Solvent Addition: Accurately add a known volume or mass of the solvent to each vial.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials continuously.

-

Causality: Constant temperature control is critical as solubility is highly temperature-dependent. Continuous agitation ensures intimate contact between the solute and solvent, accelerating the approach to equilibrium.

-

-

Sampling: After a set period (e.g., 24 hours), stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes for the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

-

Causality: This is the most critical step. Filtration removes all undissolved microcrystals. Failure to filter properly will lead to erroneously high solubility values. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.

-

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of your analytical method (e.g., HPLC). Analyze the sample to determine the concentration of this compound.

-

Self-Validation: Repeat the sampling and analysis at a later time point (e.g., 48 hours). If the measured concentrations at 24 and 48 hours are statistically identical, it confirms that equilibrium has been reached. If the concentration increases, continue the equilibration.

The entire workflow is depicted in the diagram below.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Alternative Methods for Solid/Semi-Solid Systems:

For determining solubility in solid or semi-solid lipid excipients where filtration is not feasible, other techniques are employed:[22]

-

Differential Scanning Calorimetry (DSC): This method relies on the principle that dissolving a solute into a solid solvent causes a depression in the solvent's melting enthalpy. By preparing samples with increasing concentrations of this compound and measuring their melting enthalpies, a plot can be constructed. The point at which the enthalpy no longer decreases corresponds to the saturation solubility.[23]

-

Hot Stage Microscopy (HSM): This visual technique involves observing prepared mixtures under a cross-polarized light microscope while heating. Crystalline material (undissolved this compound) will appear bright (birefringent) against a dark background of the molten excipient. The concentration at which no birefringence is observed above the melting point of the excipient is the saturation solubility.[22][23]

Conclusion

The solubility of this compound is a multifaceted property governed by the classic principles of chemical interactions. Its amphiphilic nature dictates a preference for solvents of intermediate polarity or hot non-polar solvents. While general solubility data provides a strong foundation, the variability in commercial grades and the specific requirements of a formulation necessitate rigorous, in-house experimental determination. By understanding the underlying theory and employing robust protocols such as the shake-flask method, researchers can precisely characterize their systems, mitigating risks and accelerating the development of stable, effective lipid-based products.

References

- 1. This compound | 123-94-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 31566-31-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Khan Academy [khanacademy.org]

- 5. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. Solubility of 1-monostearin in various solvents | Semantic Scholar [semanticscholar.org]

- 10. Glyceryl Monostearate [drugfuture.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 14. ataman-chemicals.com [ataman-chemicals.com]

- 15. GLYCERYL MONOSTEARATE - PCCA [pccarx.com]

- 16. digicollections.net [digicollections.net]

- 17. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 18. researchgate.net [researchgate.net]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 23. m.youtube.com [m.youtube.com]

The Crystalline Maze: An In-depth Technical Guide to the Crystal Polymorphism of Glycerol Monostearate

Abstract

Glycerol monostearate (GMS), a ubiquitous excipient in the pharmaceutical, food, and cosmetic industries, presents a fascinating yet complex solid-state behavior known as polymorphism.[1][2][3] The ability of GMS to exist in multiple crystalline forms, each with distinct physicochemical properties, profoundly impacts product performance, stability, and manufacturability.[4] This guide provides a comprehensive exploration of the crystal polymorphism of GMS, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances of its principal polymorphs, elucidate the thermodynamic and kinetic relationships governing their transformations, and detail the state-of-the-art analytical techniques for their characterization. By integrating fundamental principles with practical, field-proven insights, this document aims to equip the reader with the necessary knowledge to navigate and control the crystalline landscape of GMS in their research and product development endeavors.

The Phenomenon of Polymorphism in Glycerol Monostearate

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice structure. In the context of glycerol monostearate, this phenomenon arises from the different packing arrangements of the GMS molecules in the crystal lattice, influenced by factors such as temperature, solvent, and the presence of impurities.[5][6] These different arrangements result in polymorphs with unique melting points, solubilities, dissolution rates, and mechanical properties.[4] For GMS, the three primary polymorphic forms of interest are the α (alpha), β (beta), and sub-α forms.[5][7] The interconversion between these forms is a critical aspect to control during manufacturing and storage to ensure product consistency and efficacy.[4][8]

The polymorphic behavior of GMS is not merely an academic curiosity; it has profound practical implications. In pharmaceutical formulations, the polymorphic form of GMS can influence drug release from solid dosage forms and the stability of emulsions and suspensions.[1][4] For instance, the metastable α-form is often desired for its emulsifying properties, while the more stable β-form is suitable for creating sustained-release matrices. In the food industry, the crystal form of GMS affects the texture and mouthfeel of products like ice cream and margarine.[3][6]

The Principal Polymorphs of Glycerol Monostearate: A Structural Overview

The distinct properties of GMS polymorphs are a direct consequence of their underlying molecular arrangement. Understanding these structures is fundamental to controlling their formation and transformation.

The α (Alpha) Polymorph: The Metastable Form

The α-form is the least stable, low-melting polymorph of GMS.[5] It is typically formed upon rapid cooling of molten GMS.[4] Structurally, the hydrocarbon chains in the α-polymorph are arranged in a hexagonal lattice, which is a relatively loose packing arrangement. This looser packing is responsible for its lower melting point and higher reactivity compared to the other forms.

The β' (Beta-Prime) Polymorph: An Intermediate State

In some lipid systems, an intermediate β' form is observed during the transition from the α to the β form.[7] While less commonly discussed for pure GMS in some literature, its presence in GMS-containing blends, such as in palm stearin, has been noted.[6][9] The β' form has an orthorhombic perpendicular packing of the hydrocarbon chains, representing an intermediate state of order between the α and β forms.

The β (Beta) Polymorph: The Stable Form

The β-form is the most stable and highest-melting polymorph of GMS.[5][7] It is characterized by a triclinic parallel packing of the hydrocarbon chains, which represents the most ordered and dense arrangement. This high degree of order results in its higher melting point and lower solubility. The transformation from the metastable α-form to the stable β-form is an exothermic process and is often irreversible.[7][8]

The Sub-α Polymorph

The sub-α form is another metastable polymorph that can be observed under specific crystallization conditions, often at lower temperatures.[5] It has a hexagonal packing similar to the α-form but with a different chain tilt arrangement. It is generally less stable than the α-form and will readily transform to more stable forms upon heating.

The thermodynamic relationship between these polymorphs can be visualized as a transition from higher energy, metastable states to the lowest energy, stable state.

Caption: Thermodynamic stability and transformation pathways of GMS polymorphs.

Analytical Techniques for Polymorph Characterization

The accurate identification and quantification of GMS polymorphs are crucial for quality control and product development. A combination of thermoanalytical and spectroscopic techniques is typically employed for a comprehensive characterization.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying polymorphs based on their distinct thermal properties, such as melting point and enthalpy of fusion.[4][5][10]

Table 1: Typical Thermal Properties of GMS Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Sub-α | ~37 | Lower |

| α | ~71 | Intermediate |

| β | ~75 | Higher |

| Note: These values can vary depending on the purity of the GMS and the experimental conditions.[5] |

-

Sample Preparation: Accurately weigh 3-5 mg of the GMS sample into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.

-

Hold at 100 °C for 5 minutes to erase the thermal history.

-

Cool the sample to 0 °C at a controlled rate (e.g., 10 °C/min) to induce crystallization into the α-form.

-

Hold at 0 °C for 5 minutes.

-

Ramp the temperature from 0 °C to 100 °C at 10 °C/min to observe the melting of the formed polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks. The peak temperature corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for DSC analysis of GMS polymorphs.

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for unequivocally identifying crystal polymorphs by providing information about the crystal lattice structure.[4][5][11] Each polymorph exhibits a unique diffraction pattern.

Table 2: Characteristic XRPD Peaks for GMS Polymorphs

| Polymorph | Characteristic Short Spacings (Å) | Characteristic 2θ values (Cu Kα) |

| α | 4.15 | ~21.4° |

| β' | 4.2, 3.8 | ~21.1°, ~23.4° |

| β | 4.6, 3.8, 3.7 | ~19.3°, ~23.4°, ~24.0° |

| Note: These are approximate values and can be influenced by sample preparation and instrument geometry.[12][13][14] |

-

Sample Preparation: Gently grind the GMS sample to a fine powder using a mortar and pestle. Mount the powder onto a sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection:

-

Use Cu Kα radiation (λ = 1.5406 Å).

-

Scan a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic diffraction peaks for each polymorph.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the molecular environment and can be used to differentiate between polymorphs.[15][16] Specific vibrational bands, particularly in the C-H stretching and bending regions, and the carbonyl stretching region, can shift or split depending on the crystal packing.[15][17] Raman spectroscopy, especially in the low-frequency region, can be particularly sensitive to lattice vibrations and thus to polymorphism.[18][19]

-

Sample Preparation: Place a small amount of the GMS powder directly onto the ATR crystal.

-

Data Collection:

-

Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Analyze the spectra for shifts in the positions and changes in the shapes of characteristic peaks, such as the C=O stretching vibration around 1730-1740 cm⁻¹.[15]

Kinetics and Thermodynamics of Polymorphic Transformations

The transformation from a metastable polymorph to a more stable one is governed by both thermodynamics and kinetics. While the stable β-form is the thermodynamically favored state, the rate at which the transformation occurs can vary significantly.

The transformation from the α to the β form often proceeds via a nucleation and growth mechanism.[7] The rate of this transformation is influenced by:

-

Temperature: Higher temperatures, below the melting point of the β-form, generally accelerate the transformation.[5][8] Studies have shown that 50°C is an optimal temperature for the α to β transformation of GMS.[7][8]

-

Presence of Solvents: Solvents can mediate the transformation by dissolving the metastable form and facilitating the crystallization of the stable form.

-

Additives and Impurities: The presence of other lipids or emulsifiers can either promote or inhibit the polymorphic transition.[6][20] For example, adding sodium stearoyl lactylate to GMS has been shown to slow down the α to β transition.[20]

Understanding and controlling these factors are paramount in manufacturing processes to ensure the desired polymorphic form is present in the final product.

Practical Implications and Control Strategies

The polymorphism of GMS has significant consequences in various applications.

-

Pharmaceuticals: In solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), the polymorphic form of GMS affects drug loading, release profiles, and physical stability.[4] The transformation from α to β can lead to drug expulsion from the lipid matrix.[4]

-

Food Industry: In food products, the crystal network formed by GMS influences texture, stability, and appearance.[6] Controlling the polymorphism is key to preventing undesirable changes like graininess in fats.[6]

-

Cosmetics: The sensory properties and stability of creams and lotions are influenced by the crystalline state of GMS.[1]

Strategies for Controlling GMS Polymorphism:

-

Thermal Treatment: Carefully controlled heating and cooling cycles can be used to produce the desired polymorph.[8] Annealing at a specific temperature can promote the conversion to the stable β-form.[21]

-

Formulation Design: The addition of specific excipients can stabilize a desired metastable form or accelerate the conversion to the stable form.[6][20]

-

Process Parameters: Manufacturing processes such as high-shear homogenization and spray congealing can influence the initial polymorphic form obtained.[4][22]

Conclusion

The crystal polymorphism of glycerol monostearate is a multifaceted phenomenon with significant scientific and industrial relevance. A thorough understanding of the different polymorphs, their interconversions, and the analytical techniques for their characterization is essential for the rational design and development of stable and effective products. By applying the principles and methodologies outlined in this guide, researchers and professionals can gain better control over the solid-state properties of GMS, leading to improved product quality and performance.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medium.com [medium.com]

- 3. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 4. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - ProQuest [proquest.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. azolifesciences.com [azolifesciences.com]

- 17. agilent.com [agilent.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

natural occurrence of monostearin in biological systems

An In-Depth Technical Guide to the Natural Occurrence and Biological Significance of Monostearin

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound, a monoacylglycerol comprised of glycerol and stearic acid, is a ubiquitous yet often overlooked molecule in biological systems. While widely recognized in the food and pharmaceutical industries as an emulsifier and excipient, its endogenous roles are far more nuanced and significant. This guide provides a comprehensive technical overview of the natural occurrence, metabolic lifecycle, and physiological relevance of this compound. We will explore its biosynthesis as a key intermediate in triglyceride metabolism, its catabolism by the critical enzyme monoacylglycerol lipase (MAGL), and the intersection of this pathway with the endocannabinoid signaling system.[1][2] Furthermore, this document details robust analytical methodologies for the extraction and quantification of this compound from biological matrices and examines its applications in advanced drug delivery systems, offering a field-proven perspective for professionals in research and development.

Section 1: Introduction to this compound in Biological Systems

Monoacylglycerols (MAGs) are a class of lipids composed of a glycerol molecule linked to a single fatty acid via an ester bond.[3] this compound specifically refers to the MAG containing stearic acid, a saturated fatty acid with 18 carbon atoms. Depending on the position of the ester linkage on the glycerol backbone, two isomers exist:

-

1-Monostearin (α-monostearin): The stearic acid is attached to a primary alcohol group (sn-1 or sn-3 position).

-

2-Monostearin (β-monostearin): The stearic acid is attached to the secondary alcohol group (sn-2 position).

While both forms exist, the 2-monoacylglycerol pathway is a particularly important route for the absorption of dietary fats and the subsequent resynthesis of triglycerides in enterocytes.[4] It is critical to distinguish this compound from other endogenous MAGs, such as 2-arachidonoylglycerol (2-AG), which functions as a potent signaling molecule and the most abundant endocannabinoid in the brain.[5][6] this compound's primary endogenous role is that of a metabolic intermediate, though its processing has profound implications for broader signaling networks.[7]

Section 2: The Lifecycle of Endogenous this compound: Biosynthesis and Catabolism

The presence of this compound in biological systems is the result of a dynamic equilibrium between its formation from di- and triglycerides and its breakdown into constituent parts.

Anabolic and Intermediate Pathways

This compound is not synthesized de novo as a final product but appears as a key intermediate in two major metabolic processes:

-

Digestion and Absorption of Dietary Fat: In the lumen of the small intestine, dietary triglycerides are hydrolyzed by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions, yielding two free fatty acids and one molecule of 2-monoacylglycerol (including 2-monostearin).[8] These components are then absorbed by intestinal epithelial cells. Inside these cells, the "monoglyceride pathway" facilitates the efficient re-esterification of the 2-MAG back into triglycerides, which are then packaged into chylomicrons for transport into the lymphatic system.[4][9]

-

Intracellular Triglyceride Lipolysis: Within cells, particularly adipocytes, stored triglycerides are mobilized for energy through a stepwise hydrolysis. This process is mediated by two key enzymes:

-

Adipose Triglyceride Lipase (ATGL) initiates the process, cleaving the first fatty acid to produce a diacylglycerol.

-

Hormone-Sensitive Lipase (HSL) then acts on the diacylglycerol to produce a monoacylglycerol (e.g., this compound) and another free fatty acid.[2]

-

Catabolic Pathway: The Central Role of Monoacylglycerol Lipase (MAGL)

The final and rate-limiting step in triglyceride hydrolysis is the breakdown of monoacylglycerols. This is predominantly catalyzed by Monoacylglycerol Lipase (MAGL) , a serine hydrolase that cleaves the final fatty acid from the glycerol backbone, releasing free stearic acid and glycerol.[1][2] These products can then be used for energy via β-oxidation and glycolysis, respectively. MAGL is responsible for hydrolyzing the vast majority of monoacylglycerols in the body, making it a critical control point in lipid metabolism.[1]

Section 3: Physiological Functions and Pathological Implications

While its primary role is metabolic, the processing of this compound by MAGL places it at a crucial intersection with other major signaling pathways, most notably the endocannabinoid system.

Intersection with Endocannabinoid Signaling

MAGL is the principal enzyme responsible for degrading the endocannabinoid 2-AG.[6][7] Therefore, endogenous monoacylglycerols like this compound act as alternative, competitive substrates for MAGL. The degradation of 2-AG terminates its signaling at cannabinoid receptors (CB1 and CB2), which are involved in regulating neurotransmission, inflammation, and pain.[10] By competing for MAGL, high levels of other MAGs could theoretically prolong 2-AG signaling. More importantly, the hydrolysis of 2-AG by MAGL releases arachidonic acid, a precursor for prostaglandins and other pro-inflammatory eicosanoids.[2][11] Thus, MAGL activity directly links lipid metabolism to neuro-inflammatory pathways.

Pathological Implications

Given its central role, dysregulation of MAGL and, by extension, monoacylglycerol metabolism has been implicated in numerous diseases:

-

Cancer: Upregulated MAGL activity in aggressive cancer cells provides fatty acids to fuel tumor growth and proliferation.[11]

-

Neurological Disorders: MAGL inhibition elevates brain 2-AG levels, which has shown therapeutic potential in models of anxiety, pain, and neurodegenerative diseases like Alzheimer's.[7][10][12]

-

Metabolic Diseases: Aberrant lipid metabolism, including the pathways involving this compound, is a hallmark of non-alcoholic fatty liver disease (NAFLD) and related conditions.[2]

Section 4: A Practical Guide to the Analysis of this compound

Accurate quantification of this compound in biological samples is essential for understanding its metabolic flux. This requires robust extraction and analytical protocols.

Protocol 1: General Lipid Extraction from Biological Tissues

This protocol is a modified Folch or Bligh-Dyer method, designed to efficiently extract a broad range of lipids, including monoacylglycerols.

Causality: The choice of a chloroform/methanol solvent system is critical. Chloroform is a nonpolar solvent that dissolves lipids, while methanol is a polar solvent that disrupts cell membranes and denatures proteins, releasing the lipids from their protein complexes. The addition of water creates a biphasic system, where lipids partition into the lower chloroform layer, while polar metabolites remain in the upper aqueous/methanol layer, achieving effective separation.

Methodology:

-

Homogenization: Homogenize ~100 mg of frozen tissue in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 3 mL). Perform this step on ice to minimize enzymatic degradation.

-

Phase Separation: Add 0.25 volumes of water (e.g., 0.75 mL) to the homogenate. Vortex thoroughly for 1 minute.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate complete phase separation. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

-

Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., isopropanol for HPLC or hexane for GC derivatization).

Protocol 2: Quantification Methodologies

Two primary techniques are employed for the quantification of monoacylglycerols.

A. High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

-

Principle: This method separates lipids based on their polarity without the need for derivatization. The ELSD detector nebulizes the column eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. Its response is proportional to the mass of the analyte.

-

Advantages: Non-destructive to the sample (if collected before detection), no derivatization required.

-

Protocol Steps:

-

Inject the reconstituted lipid extract onto a normal-phase silica column.

-

Use a gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like isopropanol or ethanol to elute lipids of increasing polarity.

-

Monitor the eluent with an ELSD detector.

-

Quantify by comparing the peak area to a standard curve generated with a pure this compound standard.[13]

-

B. Gas Chromatography with Flame Ionization Detection (GC-FID)

-